4-Methoxy-1-methylquinolin-2-one
Overview
Description
The compound 4-Methoxy-1-methylquinolin-2-one is a quinoline derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as a fluorophore. Quinoline derivatives are known for their diverse biological activities, including anticancer properties, as seen in the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which is a potent apoptosis inducer and has shown efficacy in cancer models . Additionally, the methoxy group on the quinoline structure has been associated with binding affinity in ligands for apamin-sensitive Ca2+-activated K+ channels .
Synthesis Analysis
The synthesis of quinoline derivatives can involve multiple steps, including cyclization, nitration, and chlorination, as demonstrated in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . A novel one-pot synthesis method has also been reported for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing the versatility of synthetic approaches for quinoline compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as NMR spectroscopy. For instance, the reaction products of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine have been structurally characterized using multinuclear (13C and 15N) magnetic resonance spectroscopy . Crystallographic studies have also been employed to confirm the structure of synthesized compounds, as seen in the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including those with hydroxylamine, which can lead to the formation of isoxazole and oxazole derivatives . The reactivity of quinoline compounds with alcohols and amines has been explored for the development of fluorescence derivatization reagents, which are useful in high-performance liquid chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, are of significant interest. For example, 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence across a wide pH range, making it suitable for biomedical analysis . The fluorescence properties of quinoline derivatives can be tailored by modifying their structure, as seen with the synthesis of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which serves as a sensitive fluorescence derivatization reagent for both alcohols and amines .
Scientific Research Applications
Antitumor and Anticancer Applications
4-Methoxy-1-methylquinolin-2-one derivatives have shown significant promise in antitumor and anticancer research. For instance, a study found that certain analogues of this compound exhibited high antiproliferative activity against human tumor cell lines, showing potent inhibition of tumor growth in mice without obvious toxicity (Cui et al., 2017). Another research indicated that these derivatives could act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors and inducing apoptosis (Wang et al., 2014).
Synthesis and Chemical Properties
There has been significant focus on improving the synthesis routes for derivatives of 4-Methoxy-1-methylquinolin-2-one, with studies aiming to develop more efficient, cost-effective methods. For example, research on the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate in the synthesis of certain inhibitors, highlighted an improved synthesis route that is convenient and efficient (Xing, 2009).
Antimicrobial Activity
Research into the antimicrobial properties of 4-Methoxy-1-methylquinolin-2-one derivatives has yielded promising results. Certain derivatives have been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents (Meyer et al., 2001).
Spectroscopic and Structural Studies
Studies have also been conducted on the spectroscopic and structural properties of 4-Methoxy-1-methylquinolin-2-one derivatives. This includes research into their tautomeric nature and the use of various spectroscopic techniques to understand their structural characteristics (Mphahlele & El‐Nahas, 2004).
Molecular Docking and Computational Studies
Molecular docking and computational studies of 4-Methoxy-1-methylquinolin-2-one derivatives have been explored, particularly in the context of their interaction with various biological receptors. These studies are crucial for understanding the molecular basis of their activity and potential therapeutic applications (Nair et al., 2014).
properties
IUPAC Name |
4-methoxy-1-methylquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)10(14-2)7-11(12)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLFONLHXBBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186013 | |
Record name | 2(1H)-Quinolinone, 4-methoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methylquinolin-2-one | |
CAS RN |
32262-18-3 | |
Record name | 4-Methoxy-1-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32262-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Quinolinone, 4-methoxy-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032262183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Quinolinone, 4-methoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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